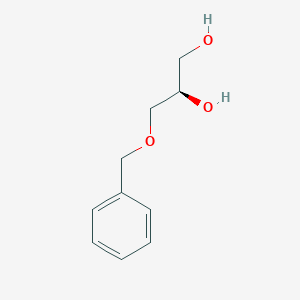

(R)-(+)-3-Benzyloxy-1,2-propanediol

Übersicht

Beschreibung

®-(+)-3-Benzyloxy-1,2-propanediol is an organic compound with the molecular formula C10H14O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Benzyloxy-1,2-propanediol typically involves the protection of the hydroxyl groups of glycerol followed by benzylation. One common method is the reaction of ®-glycidol with benzyl alcohol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods

On an industrial scale, the production of ®-(+)-3-Benzyloxy-1,2-propanediol can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-(+)-3-Benzyloxy-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzyl glycidyl ether.

Reduction: Reduction reactions can yield different diol derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Substitution reactions may involve reagents such as hydrochloric acid or sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields benzyl glycidyl ether, while reduction can produce various diol derivatives.

Wissenschaftliche Forschungsanwendungen

®-(+)-3-Benzyloxy-1,2-propanediol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of polymers and resins.

Wirkmechanismus

The mechanism by which ®-(+)-3-Benzyloxy-1,2-propanediol exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, participating in catalytic reactions. The molecular targets and pathways involved can vary, but often include interactions with hydroxyl and benzyl groups, facilitating various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(-)-3-Benzyloxy-1,2-propanediol: The enantiomer of ®-(+)-3-Benzyloxy-1,2-propanediol, with similar chemical properties but different biological activities.

Benzyl glycidyl ether: A related compound used in similar applications, particularly in the synthesis of pharmaceuticals and fine chemicals.

1,2-Propanediol: A simpler diol that lacks the benzyl group, used in a variety of industrial applications.

Uniqueness

®-(+)-3-Benzyloxy-1,2-propanediol is unique due to its chiral nature and the presence of both hydroxyl and benzyl groups. These features make it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules.

Biologische Aktivität

(R)-(+)-3-Benzyloxy-1,2-propanediol is a chiral compound with significant implications in organic synthesis and medicinal chemistry. Its unique structure, characterized by a benzyloxy group attached to a propanediol backbone, allows it to exhibit diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

This compound has the molecular formula and a molecular weight of 182.22 g/mol. It exists as a solid at room temperature and is highly soluble in organic solvents. The compound's chirality plays a crucial role in its biological interactions and efficacy.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 500 - 1000 |

| Escherichia coli | 750 - 1500 |

| Pseudomonas aeruginosa | 1000 - 2000 |

This data suggests that this compound could potentially serve as a lead compound for developing new antibacterial agents .

Enantioselectivity in Biological Activity

The enantiomeric nature of this compound contributes to its distinct biological properties compared to its (S)-(-) counterpart. Studies have shown that the two enantiomers can exhibit different affinities for biological targets, which is critical in drug design. For instance, the (S)-(-) form has been utilized in separating chiral molecules due to its unique interactions with certain receptors .

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was administered to infected mice to evaluate its antibacterial properties. The results indicated a dose-dependent response where higher concentrations resulted in lower bacterial counts in the bloodstream:

- Dosage : 100 mg/kg, 200 mg/kg, and 400 mg/kg

- Outcome : Significant reduction in bacterial load was observed at all dosages compared to control groups.

This study highlights the potential of this compound as an effective antibacterial agent .

Case Study 2: Enantioselective Biocatalysis

A recent investigation into the enzymatic conversion of racemic glycidyl ethers highlighted the role of this compound as an intermediate product. The enzyme Ylehd from Yarrowia lipolytica showed high selectivity for converting benzyl glycidyl ether into its corresponding diol with high enantiomeric excess (ee). This process underscores the compound's utility in synthetic organic chemistry:

- Enzyme : Ylehd

- Conversion Efficiency : 95% ee within 20 minutes

This finding suggests that this compound could be pivotal in producing enantiomerically pure compounds for pharmaceutical applications .

Eigenschaften

IUPAC Name |

(2R)-3-phenylmethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCIBYRXSHRIAP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (R)-(+)-3-Benzyloxy-1,2-propanediol be synthesized using fungi?

A1: This research [] demonstrates the use of specific fungal strains, namely Penicillium aurantiogriseum and Aspergillus terreus, to selectively produce this compound. These fungi possess epoxide hydrolase enzymes that catalyze the enantioselective hydrolysis of racemic benzyl glycidyl ether. The process leads to the formation of the desired (R)-enantiomer with moderate enantiomeric excess (ee). This method offers a promising biocatalytic approach for the preparation of enantiopure this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.